molecular formula C10H21NO B13259099 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

Cat. No.: B13259099
M. Wt: 171.28 g/mol
InChI Key: DSXWOQCUECRLAY-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is an organic compound with the molecular formula C10H21NO. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an oxolane ring and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine typically involves the reaction of 2-methyl-3-butanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxolane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-methylbutan-2-amine: Similar in structure but lacks the oxolane ring.

    2-methyl-3-butanone: Contains the oxolane ring but lacks the amine group.

    2,2,5,5-tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine: A more substituted derivative with similar functional groups.

Uniqueness

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine is unique due to the combination of the oxolane ring and the amine group, which provides a versatile platform for various chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-methyl-N-(3-methylbutan-2-yl)oxolan-3-amine

InChI

InChI=1S/C10H21NO/c1-7(2)8(3)11-10-5-6-12-9(10)4/h7-11H,5-6H2,1-4H3

InChI Key

DSXWOQCUECRLAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC(C)C(C)C

Origin of Product

United States

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